REACTION_CXSMILES
|
[BH4-].[Na+].[Br:3][C:4]1[C:5]2[CH2:11][CH:10]([CH3:12])[C:9](=O)[C:6]=2[S:7][CH:8]=1.Cl.C1(C)C=CC=CC=1>C1COCC1.CO.O>[Br:3][C:4]1[C:5]2[CH2:11][C:10]([CH3:12])=[CH:9][C:6]=2[S:7][CH:8]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
3-bromo-5-methyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(SC1)C(C(C2)C)=O
|
Name
|
THF methanol
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted with 3×100 ml of CH2Cl2
|
Type
|
WASH
|
Details
|
The combined extracts were washed with the saturated aqueous Na2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
To the yellow oil obtained
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WASH
|
Details
|
This column was additionally eluted with 300 ml of hexanes-methyl-tert-butyl ether mixture (10:1, vol.)
|
Type
|
CUSTOM
|
Details
|
The chromatographed product was evaporated to dryness
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(SC1)C=C(C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.61 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |